molecular formula C11H17NO3 B1266945 N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide CAS No. 15831-62-6

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide

Cat. No. B1266945
CAS RN: 15831-62-6
M. Wt: 211.26 g/mol
InChI Key: UTHKQMVYZRWSKD-UHFFFAOYSA-N
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Description

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide (NH2O) is an organic compound that is commonly used in scientific research. It is a versatile compound that has a wide range of applications in various fields such as pharmacology, biochemistry, and physiology. NH2O is a white, odorless, crystalline solid with a molecular weight of 212.30 g/mol and a melting point of 58-62°C. It is soluble in methanol, ethanol, and chloroform and is relatively stable under normal conditions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide involves the reaction of benzyl bromide with 2-aminoethanol to form N-benzyl-2-hydroxyethylamine. This intermediate is then oxidized using hydrogen peroxide to form N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine, which is subsequently treated with hydrogen peroxide and sodium hydroxide to form the desired compound N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide.

Starting Materials
Benzyl bromide, 2-aminoethanol, Hydrogen peroxide, Sodium hydroxide

Reaction
Step 1: Benzyl bromide is reacted with 2-aminoethanol in the presence of a base such as sodium hydroxide to form N-benzyl-2-hydroxyethylamine., Step 2: N-benzyl-2-hydroxyethylamine is oxidized using hydrogen peroxide to form N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine., Step 3: N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine is treated with hydrogen peroxide and sodium hydroxide to form N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide.

Mechanism Of Action

The exact mechanism of action of N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide is not yet fully understood. However, it is believed to act as an agonist at certain receptors in the central nervous system, resulting in an increase in the activity of certain neurotransmitters. This increased activity is thought to be responsible for the effects of N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide on the body.

Biochemical And Physiological Effects

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin, which can lead to increased alertness and improved mood. It has also been found to have an effect on the cardiovascular system, as well as on the immune system.

Advantages And Limitations For Lab Experiments

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide is an ideal compound for use in laboratory experiments due to its relative stability and its wide range of applications. It has a wide range of solubilities, which makes it easy to work with in a variety of different solvents. It is also relatively non-toxic, making it safe to work with in the laboratory. However, it is important to note that N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide is an organic compound and should be handled with care.

Future Directions

The potential applications of N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide are vast and there are many potential future directions that could be explored. These include the development of new drug delivery systems, the exploration of its potential as an antioxidant, the study of its effects on the immune system, the investigation of its potential as an anti-inflammatory agent, and the study of its potential as an anti-cancer agent. Additionally, further research into the mechanism of action of N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide could lead to the development of more effective drugs and treatments.

Scientific Research Applications

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide is a versatile compound that has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the central nervous system, to investigate the mechanisms of action of various drugs, and to study the biochemical and physiological effects of various drugs. It has also been used in enzyme and protein studies, as well as in the study of metabolic pathways.

properties

IUPAC Name

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-8-6-12(15,7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHKQMVYZRWSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+](CCO)(CCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295249
Record name N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide

CAS RN

15831-62-6
Record name NSC100752
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-2-hydroxy-N-(2-hydroxyethyl)ethanamine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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